N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Overview
Description
N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzimidazole ring, a brominated benzodioxole, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multiple steps:
Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated to form 6-bromo-1,3-benzodioxole.
Formation of Benzimidazole: The brominated benzodioxole is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Oxadiazole Formation: The benzimidazole derivative is further reacted with hydrazine and acetic anhydride to form the oxadiazole ring.
Acetylation: Finally, the compound is acetylated to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole and oxadiazole rings.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the benzimidazole or oxadiazole rings.
Reduction: Reduced forms of the benzimidazole or oxadiazole rings.
Hydrolysis: Corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Chemical Biology: Used as a probe to study the interactions of small molecules with biological macromolecules.
Materials Science: Explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription . Additionally, it can bind to specific proteins, altering their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Eutylone: A synthetic cathinone with a similar benzodioxole structure.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A brominated benzodioxole derivative.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole moiety.
Uniqueness
N-(4-{1-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is unique due to its combination of a benzimidazole ring, a brominated benzodioxole, and an oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O4/c1-10(26)21-18-17(23-29-24-18)19-22-13-4-2-3-5-14(13)25(19)8-11-6-15-16(7-12(11)20)28-9-27-15/h2-7H,8-9H2,1H3,(H,21,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXVAYUUXKWGDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC5=C(C=C4Br)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.